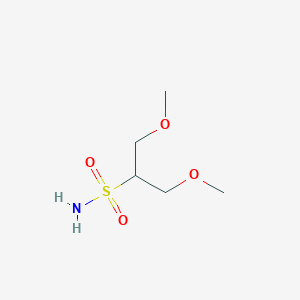
1,3-Dimethoxypropane-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethoxypropane-2-sulfonamide is an organosulfur compound with the molecular formula C5H13NO4S It is characterized by the presence of two methoxy groups and a sulfonamide group attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dimethoxypropane-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethoxypropane with sulfonamide under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the sulfonamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions: 1,3-Dimethoxypropane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1,3-Dimethoxypropane-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-dimethoxypropane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the methoxy groups may participate in hydrophobic interactions, affecting the compound’s overall activity.
類似化合物との比較
- 1,3-Dimethoxypropane-2-sulfonic acid
- 1,3-Dimethoxypropane-2-amine
- 1,3-Dimethoxypropane-2-thiol
Uniqueness: 1,3-Dimethoxypropane-2-sulfonamide is unique due to its combination of methoxy and sulfonamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from its analogs.
生物活性
1,3-Dimethoxypropane-2-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in various fields, including pharmacology and biochemistry.
This compound can be synthesized through various methods, typically involving the reaction of 1,3-dimethoxypropane with a sulfonamide under acidic conditions. Common catalysts include sulfuric acid, which facilitates the formation of the sulfonamide group. In industrial settings, continuous flow reactors are often employed to enhance yield and purity through processes like distillation or recrystallization.
The biological activity of this compound is primarily attributed to its sulfonamide group, which can form hydrogen bonds with biological macromolecules. This interaction may modulate enzyme activity or receptor function, leading to various physiological effects. Additionally, the methoxy groups contribute to hydrophobic interactions that enhance the compound's overall bioactivity.
Antimicrobial Properties
Research indicates that sulfonamides possess significant antimicrobial properties. The mechanism involves inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase. This action disrupts bacterial growth and replication. Studies have shown that derivatives of sulfonamides exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
This compound has been investigated for its potential in cancer therapy. In vitro studies revealed that certain derivatives exhibit cytotoxic effects on cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer). For instance, compounds modified with saccharide groups demonstrated enhanced inhibition of cell viability under hypoxic conditions—a common environment in solid tumors—indicating their potential as therapeutic agents for hypoxia-induced cancers .
Case Studies
- HT-29 Colon Cancer Cells : Compounds derived from this compound showed up to a 20% decrease in cell viability at concentrations of 400 μM under hypoxic conditions .
- MDA-MB-231 Breast Cancer Cells : A specific derivative exhibited superior inhibitory activity compared to standard treatments under both normoxic and hypoxic conditions, suggesting its potential as a novel anticancer agent .
Data Table: Biological Activity Overview
特性
IUPAC Name |
1,3-dimethoxypropane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO4S/c1-9-3-5(4-10-2)11(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZCLYIEOHWEDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(COC)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














